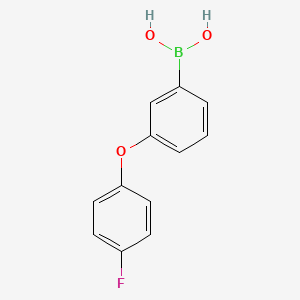

3-(4-Fluorophenoxy)phenylboronic acid

Overview

Description

The compound "3-(4-Fluorophenoxy)phenylboronic acid" is a boronic acid derivative that is structurally related to several compounds studied for their potential applications in drug synthesis, antifungal activity, and as part of fluorescent probes. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of biaryl compounds . The presence of a fluorine atom on the phenyl ring can significantly influence the chemical and physical properties of such compounds, as well as their biological activity .

Synthesis Analysis

The synthesis of related boronic acid compounds, such as 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid, involves the use of halogenated pyridyl and phenyl precursors. These compounds are characterized by multinuclear NMR experiments and single-crystal X-ray diffraction studies . The synthetic potential of these compounds is demonstrated through their ability to undergo further chemical transformations, such as the Suzuki-Miyaura coupling reaction, which is a cornerstone in the synthesis of various biaryl structures .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the electronic environment of the atoms within the molecule and the spatial arrangement of the molecular framework . The presence of a fluorine atom can influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules .

Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions, including coupling reactions and tautomeric cyclization. The fluorine substituent can affect the regioselectivity and rate of reactions, such as the ortho-hydroxylation of fluorophenols, which is pH-dependent and influenced by the electronic properties of the fluorine atom . Additionally, the tautomeric equilibrium of formylphenylboronic acids, which can lead to the formation of benzoxaboroles, is crucial for their antifungal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives, including those with fluorine substituents, are influenced by their molecular structure. The acidity of the phenolic OH group, the electronic effects of the fluorine atom, and the overall molecular geometry contribute to properties such as solubility, boiling point, and stability. For instance, the acidity of fluorophenols can be determined using NMR spectroscopy, and this property is essential for the design of pH-sensitive fluorescent probes . The antifungal activity of formylphenylboronic acids is also related to their physical and chemical properties, which determine their interaction with fungal strains .

Scientific Research Applications

Glucose Sensing

3-(4-Fluorophenoxy)phenylboronic acid has applications in enzyme-free glucose sensing. A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for glucose sensing at physiological conditions. The monomer showed promise in enzyme-free glucose detection, highlighting its potential in medical and biological applications (Bao et al., 2021).

Structural and Thermochemical Analysis

Rao et al. (2017) conducted structural and thermochemical analyses of several monosubstituted phenylboronic acids, including this compound. Their study provided valuable insights into the equilibrium geometries and heats of formation of these compounds, which are crucial for understanding their behavior in various chemical processes (Rao et al., 2017).

Non-Covalent Protein Labeling

Martínez-Aguirre et al. (2021) explored the formation of neutral tetrahedral N,O-coordinated cyclic complexes using phenylboronic acid (PBA), which includes this compound. These complexes exhibit strong fluorescence enhancement and increased protein affinity, making them suitable for non-covalent protein labeling and bioconjugation (Martínez-Aguirre et al., 2021).

Antiproliferative Activity in Cancer Research

Psurski et al. (2018) investigated phenylboronic acid derivatives, including this compound, for their antiproliferative potential in cancer cell lines. Their study provided insights into the compounds' ability to induce cell cycle arrest and apoptosis, positioning them as potential agents in experimental oncology (Psurski et al., 2018).

Catalytic Applications

Hatamifard et al. (2016) reportedon the use of a nanocomposite involving phenylboronic acids for catalytic applications. They synthesized an Ag/zeolite nanocomposite as a catalyst for the hydroxylation of phenylboronic acid to phenol. This highlights the potential of phenylboronic acids, including this compound, in catalysis and chemical synthesis (Hatamifard et al., 2016).

Development of Polybenzoxazine Materials

Trejo-Machin et al. (2017) explored the use of phenolic compounds in the development of polybenzoxazine, a class of thermosetting resins. They investigated the potential of phenylboronic acids, including this compound, as renewable building blocks for these materials, offering insights into sustainable alternatives in material science (Trejo-Machin et al., 2017).

Antifungal Activity

Borys et al. (2019) studied the antifungal properties of various phenylboronic acids, including this compound. Their research indicated significant antifungal activities against strains like Aspergillus and Candida, suggesting potential applications in antifungal drug development (Borys et al., 2019).

Insulin Loading and Release

Luo et al. (2020) explored the use of 4-fluorophenylboronic acid, related to this compound, in developing chitosan-based materials for insulin loading and controlled release. This study highlights the potential of phenylboronic acids in biomedical applications, especially in drug delivery systems (Luo et al., 2020).

Mechanism of Action

Target of Action

3-(4-Fluorophenoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The SM coupling reaction, in which this compound plays a crucial role, involves two main biochemical pathways: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

It’s worth noting that the compound is generally stable and readily prepared , suggesting good bioavailability for its intended use in chemical reactions.

Result of Action

The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability are robust to a wide range of reaction conditions.

Safety and Hazards

Future Directions

Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . They have potential applications in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

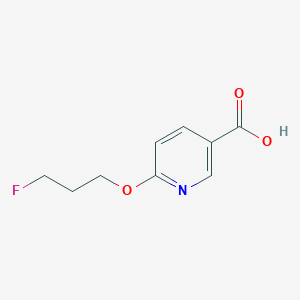

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYLWLXZRMEDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701268987 | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283173-82-0 | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283173-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid](/img/structure/B1344006.png)

![(2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol](/img/structure/B1344014.png)